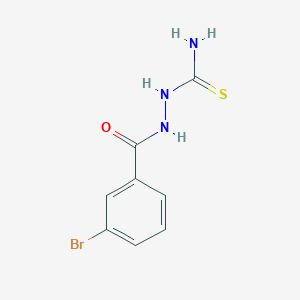![molecular formula C16H10ClN3O2S2 B12154187 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12154187.png)
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridine moiety, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-aminothiazole, followed by cyclization with pyridine-4-carbaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
科学研究应用
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- **4-chloro-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- **2-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide exhibits unique properties due to the presence of the pyridine moiety, which enhances its binding affinity to certain biological targets. This makes it a promising candidate for further research and development in various scientific fields.
属性
分子式 |
C16H10ClN3O2S2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-3-1-11(2-4-12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9- |
InChI 键 |
TVBLLFGKFHCYQZ-LCYFTJDESA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Butoxyphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154107.png)
![N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154112.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12154114.png)
![2-{1-[(4-methoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B12154115.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12154123.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B12154128.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12154129.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12154134.png)
![1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12154136.png)
![methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B12154138.png)

![2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12154157.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12154161.png)
![2-[4-(Carbamoylmethyl)piperazin-1-yl]acetamide](/img/structure/B12154177.png)
